molecular formula C7H4BrIO B1440543 2-Bromo-5-iodobenzaldehyde CAS No. 1032231-24-5

2-Bromo-5-iodobenzaldehyde

Cat. No. B1440543
M. Wt: 310.91 g/mol
InChI Key: AOWLJNHNEZGEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-iodobenzaldehyde is a chemical compound that contains a benzene ring, an aldehyde functional group, and two halogens - bromine and iodine . It is a useful synthetic intermediate used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .


Synthesis Analysis

The synthesis of 2-Bromo-5-iodobenzaldehyde involves the use of 1-Bromo-4-iodobenzene and N,N-Dimethylformamide as precursors . The reaction yields 2-Bromo-5-iodobenzaldehyde with an approximate yield of 63% .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-iodobenzaldehyde is C7H4BrIO . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) .


Chemical Reactions Analysis

2-Bromo-5-iodobenzaldehyde is used as a reactant in various chemical reactions. For instance, it is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .


Physical And Chemical Properties Analysis

2-Bromo-5-iodobenzaldehyde has a molecular weight of 310.92 . It is a solid at room temperature . The boiling point is reported to be between 105-107 degrees Celsius .

Scientific Research Applications

Synthetic Applications in Chemistry

  • Palladium-Catalyzed Cross-Coupling Reactions : 2-Bromo-5-iodobenzaldehyde and related compounds are significant in the synthesis of various biologically and medicinally relevant compounds. They have been extensively used under palladium-catalyzed conditions for constructing a wide range of compounds (Ghosh & Ray, 2017).

Applications in Material Science

  • Optical and Electronic Properties : A study on 2,3-dimethoxybenzaldehyde derivatives, including bromine-substituted compounds, revealed that bromine substitution influences the linear and nonlinear optical properties, potentially making these compounds suitable for nonlinear optical (NLO) materials (Aguiar et al., 2022).

Applications in Analytical Chemistry

  • Trace Metal Ion Analysis : Derivatives of 2-Bromo-5-iodobenzaldehyde have been used as modifiers in analytical methods. For instance, a ligand synthesized from a related compound was used to preconcentrate trace amounts of copper(II) ions from water samples, demonstrating its utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).

Applications in Organic Synthesis

  • Formation of Quinazolines : The reaction of 2-Bromo-5-iodobenzaldehyde with benzamidines under specific conditions led to the formation of quinazolines, showcasing its role in heterocyclic chemistry (Vypolzov et al., 2011).

Safety And Hazards

The safety information for 2-Bromo-5-iodobenzaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWLJNHNEZGEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679973
Record name 2-Bromo-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodobenzaldehyde

CAS RN

1032231-24-5
Record name 2-Bromo-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-iodobenzaldehyde
Reactant of Route 2
2-Bromo-5-iodobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-iodobenzaldehyde
Reactant of Route 4
2-Bromo-5-iodobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-iodobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-iodobenzaldehyde

Citations

For This Compound
1
Citations
S Luliński, J Serwatowski, M Szczerbińska - 2008 - Wiley Online Library
… 2-Bromo-5-iodobenzaldehyde (2b): This compound was prepared as described for 2a by using DMF (2.2 g, 30 mmol) as the electrophile. A crude product was recrystallized from …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.